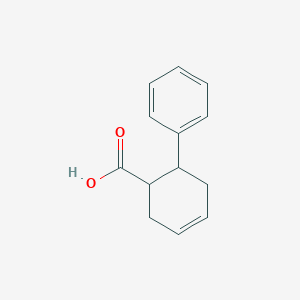
3,5,7-Triphenylnonamethylpentasiloxane
概要
説明
3,5,7-Triphenylnonamethylpentasiloxane is a siloxane compound with the molecular formula C27H42O4Si5 and a molecular weight of 571.05 g/mol . It is characterized by its unique structure, which includes three phenyl groups and nine methyl groups attached to a pentasiloxane backbone. This compound is known for its stability and versatility in various chemical applications.
作用機序
Target of Action
The primary targets of 3,5,7-Triphenylnonamethylpentasiloxane are currently unknown. This compound is a type of organosiloxane, a class of silicon-based polymers that have a wide range of applications due to their thermal stability, low toxicity, and resistance to oxidation . .
Mode of Action
As an organosiloxane, it may interact with biological systems through hydrophobic interactions or by modifying the properties of cell membranes
Pharmacokinetics
As an organosiloxane, it is likely to have good thermal stability and resistance to oxidation , which could influence its pharmacokinetic properties.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the presence of other chemicals, temperature, pH, and the specific biological environment could all potentially affect the action, efficacy, and stability of this compound .
準備方法
Synthetic Routes and Reaction Conditions
3,5,7-Triphenylnonamethylpentasiloxane can be synthesized through the reaction of trisiloxane, 1,5-dichloro-1,3,5-trimethyl-1,3,5-triphenyl-, and potassium trimethylsilanolate . The reaction typically involves the use of an inert atmosphere and anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
3,5,7-Triphenylnonamethylpentasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.
Reduction: Reduction reactions can convert the phenyl groups to other functional groups.
Substitution: The phenyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes.
科学的研究の応用
3,5,7-Triphenylnonamethylpentasiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s stability makes it suitable for use in biological assays and as a component in biomaterials.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
類似化合物との比較
Similar Compounds
- 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane
- Dodecamethylpentasiloxane
- 1,3-Diphenyl-1,3-dimethyldisiloxane
- 3-Phenyl-1,1,3,5,5-pentamethyltrisiloxane
- 1,1,1,3,3,5,5-Heptamethyltrisiloxane
Uniqueness
3,5,7-Triphenylnonamethylpentasiloxane is unique due to its specific combination of phenyl and methyl groups, which confer distinct chemical and physical properties. Its stability, hydrophobicity, and versatility make it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
trimethyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4Si5/c1-32(2,3)28-34(7,25-19-13-10-14-20-25)30-36(9,27-23-17-12-18-24-27)31-35(8,29-33(4,5)6)26-21-15-11-16-22-26/h10-24H,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZBSNUICNVAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4Si5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698654 | |
| Record name | 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6689-19-6 | |
| Record name | 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)
![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)
![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)



![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)

![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,5-difluoro-](/img/structure/B3149264.png)

